molecular formula C19H22ClN3O3 B5973882 2-chloro-N-[[1-(5-ethyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methyl]benzamide

2-chloro-N-[[1-(5-ethyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methyl]benzamide

Cat. No.: B5973882
M. Wt: 375.8 g/mol
InChI Key: ULIUMVCWMLXIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[[1-(5-ethyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methyl]benzamide is a complex organic compound that features a benzamide core substituted with a piperidine ring and an oxazole moiety

Properties

IUPAC Name

2-chloro-N-[[1-(5-ethyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-2-14-10-17(22-26-14)19(25)23-9-5-6-13(12-23)11-21-18(24)15-7-3-4-8-16(15)20/h3-4,7-8,10,13H,2,5-6,9,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIUMVCWMLXIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[[1-(5-ethyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates with a benzamide derivative. Common reagents used in these steps include chlorinating agents, amines, and carboxylic acids. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[[1-(5-ethyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methyl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-N-[[1-(5-ethyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[[1-(5-ethyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methyl]benzamide
  • 2-chloro-N-[[1-(5-ethyl-1,2-thiazole-3-carbonyl)piperidin-3-yl]methyl]benzamide

Uniqueness

2-chloro-N-[[1-(5-ethyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, in particular, may enhance its stability and reactivity compared to similar compounds with different heterocyclic moieties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.